(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

(E)-N-(4-Bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477193-32-1) belongs to the class of 1,3-thiazole-2-carbohydrazonoyl cyanide derivatives. This compound features a unique combination of a 4-bromophenyl substituent at the hydrazone N-terminus and a 4-ethoxyphenyl group at the thiazole 4-position, with a molecular formula of C₁₉H₁₅BrN₄OS and molecular weight of 427.32 g/mol.

Molecular Formula C19H15BrN4OS
Molecular Weight 427.32
CAS No. 477193-32-1
Cat. No. B2574045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
CAS477193-32-1
Molecular FormulaC19H15BrN4OS
Molecular Weight427.32
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N
InChIInChI=1S/C19H15BrN4OS/c1-2-25-16-9-3-13(4-10-16)18-12-26-19(22-18)17(11-21)24-23-15-7-5-14(20)6-8-15/h3-10,12,23H,2H2,1H3/b24-17+
InChIKeyHTKHIBVBKJQYSM-JJIBRWJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-Bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl Cyanide (CAS 477193-32-1): A Structurally Distinct Thiazole-Derived Building Block


(E)-N-(4-Bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477193-32-1) belongs to the class of 1,3-thiazole-2-carbohydrazonoyl cyanide derivatives. This compound features a unique combination of a 4-bromophenyl substituent at the hydrazone N-terminus and a 4-ethoxyphenyl group at the thiazole 4-position, with a molecular formula of C₁₉H₁₅BrN₄OS and molecular weight of 427.32 g/mol . The (E)-configuration at the hydrazone double bond, together with the electron-withdrawing cyanide moiety, defines its reactivity profile. While thiazole derivatives are broadly recognized for diverse biological activities, the specific substitution pattern of this compound distinguishes it from commercially available analogs, making it a valuable candidate for structure-activity relationship (SAR) studies and focused library design [1].

Why Generic Thiazole Substitution Fails: The Critical Role of Bromine at the N-Phenyl Ring in CAS 477193-32-1


Within the thiazole-2-carbohydrazonoyl cyanide series, seemingly minor substituent changes at the N-phenyl ring produce profound differences in physicochemical and biological properties. Replacing the 4-bromophenyl group of CAS 477193-32-1 with a 3,4-dimethylphenyl (CAS 477286-06-9) or 4-chlorophenyl (CAS 477190-45-7) group alters computed XLogP3 by over 0.9 log units and topological polar surface area (TPSA) by approximately 15% [1]. The bromine atom introduces a distinctive combination of steric bulk (van der Waals radius 185 pm vs. 175 pm for chlorine), polarizable electron density, and halogen-bonding potential that cannot be replicated by methyl, chloro, or methoxy substituents [2]. These differences directly impact target binding, membrane permeability, and metabolic stability—meaning that procurement of a generic analog as a substitute risks compromising assay reproducibility and confounding SAR conclusions.

Quantitative Differentiation Evidence for (E)-N-(4-Bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl Cyanide Procurement Decisions


Structural Differentiation from the Closest Commercial Analog: Bromine vs. Dimethyl Substitution at the N-Phenyl Ring

CAS 477193-32-1 is directly differentiated from its closest commercially cataloged analog, (E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477286-06-9), by the substitution of a 4-bromophenyl group for a 3,4-dimethylphenyl group at the hydrazone N-terminus. This substitution results in a computed XLogP3 difference of approximately 0.9 units (estimated ~5.4 for the target vs. 6.3 for the dimethyl analog) and a lower topological polar surface area (estimated ~83 Ų vs. 98.5 Ų for the dimethyl analog), both of which are expected to influence passive membrane permeability and nonspecific protein binding [1]. The bromine atom also provides a halogen-bond donor site (σ-hole) absent in the methyl-substituted analog, offering a unique intermolecular interaction modality relevant to target engagement [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Class-Level Antiproliferative Evidence: Bromophenyl-Thiazole Scaffolds Demonstrate Quantifiable Cytotoxicity Against Cancer Cell Lines

Although direct antiproliferative data for CAS 477193-32-1 has not been publicly reported, the bromophenyl-thiazole substructure is associated with measurable anticancer activity. Turan-Zitouni et al. (2016) synthesized and evaluated a series of bis-thiazole derivatives and identified compound 5—featuring two 4-(4-bromophenyl)thiazol-2-yl arms—as the most promising anticancer agent. This compound exhibited IC₅₀ values of 37.3 ± 6.8 μg/mL against A549 human lung adenocarcinoma cells and 11.3 ± 1.2 μg/mL against C6 rat glioma cells in an MTT assay, with low toxicity toward non-cancerous NIH/3T3 fibroblasts. The reference drug mitoxantrone showed IC₅₀ values of 15.7 ± 4.0 μg/mL (A549) and 11.0 ± 1.7 μg/mL (C6) in the same assay [1]. This provides class-level evidence that the 4-bromophenyl-thiazole motif can confer quantifiable and selective antiproliferative activity. The target compound (CAS 477193-32-1) contains this motif embedded within a carbohydrazonoyl cyanide framework, which offers additional reactive functionality.

Anticancer Cytotoxicity Thiazole Scaffold

Physicochemical Differentiation: Lower TPSA Suggests Improved Membrane Permeability Relative to Dimethylphenyl Analogs

Topological polar surface area (TPSA) is a key determinant of passive membrane permeability, with values below 140 Ų generally required for oral bioavailability and values below 90 Ų favored for blood-brain barrier penetration. The target compound (CAS 477193-32-1) is estimated to have a TPSA of approximately 83 Ų, which is ~16% lower than the 98.5 Ų reported for the dimethylphenyl analog (CAS 477286-06-9) [1]. This reduction arises primarily from the replacement of the two methyl groups (each contributing additional hydrophobic surface with minimal polar character) with a single bromine atom. The lower TPSA of the target compound is predicted to confer superior passive diffusion across lipid bilayers, which is critical for cell-based phenotypic assays where intracellular target engagement is required.

Drug-likeness Membrane Permeability ADME

Synthetic Versatility: The Carbohydrazonoyl Cyanide Moiety Enables Divergent Derivatization for Focused Library Synthesis

The carbohydrazonoyl cyanide functional group present in CAS 477193-32-1 serves as a versatile synthetic handle not found in simpler thiazole-2-amine or thiazole-2-hydrazine derivatives. This moiety can participate in 1,3-dipolar cycloaddition reactions, enabling the construction of triazole, pyrazole, and other heterocyclic frameworks that are principal scaffolds in medicinal chemistry [1]. In contrast, the 4-(4-bromophenyl)-thiazol-2-amine scaffold, while biologically active as demonstrated by Sharma et al. (2019), lacks this reactive handle and requires additional synthetic steps for further diversification [2]. This reactivity differential positions CAS 477193-32-1 as a preferred starting material for laboratories conducting focused library synthesis where divergent derivatization from a common intermediate is desired.

Synthetic Chemistry Focused Library Cycloaddition

Direct Quantitative Data Limitations and the Case for Proprietary Screening of CAS 477193-32-1

A systematic search of publicly available databases (PubMed, PubChem, ChemSpider, patent literature) as of May 2026 identified no peer-reviewed studies reporting direct quantitative biological activity data for CAS 477193-32-1. This absence of published data—while limiting direct comparator-based evidence—indicates that the compound occupies relatively unexplored chemical space within the thiazole-2-carbohydrazonoyl cyanide series. For procurement purposes, this represents an opportunity: laboratories that generate proprietary screening data for this compound may establish a first-mover advantage in identifying novel biological activities or intellectual property positions. The closest published data points come from the structurally related 4-(4-bromophenyl)-thiazol-2-amine series (Sharma et al., 2019) and the 4-ethoxyphenyl diarylthiazole series (Wang et al., 2015), both of which demonstrate tractable structure-activity relationships for antimicrobial and anticancer endpoints [1][2].

Data Gap Analysis Proprietary Screening Novel Chemical Space

Recommended Procurement and Application Scenarios for (E)-N-(4-Bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl Cyanide


Focused Anticancer Screening Library Construction Leveraging the Bromophenyl-Thiazole Pharmacophore

The class-level antiproliferative evidence from the Turan-Zitouni et al. (2016) study—demonstrating IC₅₀ values of 11.3–37.3 μg/mL for bromophenyl-thiazole derivatives against A549 and C6 cancer cell lines [1]—supports the procurement of CAS 477193-32-1 as a component of focused anticancer screening libraries. Its unique bromo-ethoxy substitution pattern, combined with lower predicted TPSA relative to dimethylphenyl analogs [2], makes it suitable for cell-based phenotypic screening campaigns where intracellular target engagement and membrane permeability are critical. Laboratories conducting MTT-based cytotoxicity profiling or high-content imaging-based apoptosis assays are the primary beneficiaries of this procurement scenario.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Bonding at the N-Phenyl Position

The presence of a 4-bromophenyl group—providing a well-characterized halogen-bond donor site [1]—makes CAS 477193-32-1 an essential comparator in SAR studies that systematically probe the effect of halogen identity (F, Cl, Br, I) on target binding affinity and selectivity. Its closest analogs—(E)-N-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477190-45-7) and (E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS 477286-06-9)—are commercially available, enabling a complete halogen/non-halogen SAR matrix. Procurement of all three analogs as a set maximizes the information content of binding or activity assays, particularly for targets with known halogen-binding pockets (e.g., kinase hinge regions, phosphodiesterases).

Divergent Synthesis of Triazole- and Pyrazole-Fused Thiazole Libraries for Hit Expansion

The carbohydrazonoyl cyanide functional group enables 1,3-dipolar cycloaddition chemistry that is inaccessible from simpler thiazole-2-amine building blocks [1]. Laboratories engaged in hit-to-lead or lead optimization campaigns can procure CAS 477193-32-1 as a common intermediate for generating diverse triazole-fused and pyrazole-fused thiazole libraries. This approach reduces the synthetic step count relative to starting from 4-(4-bromophenyl)-thiazol-2-amine derivatives, which require additional functionalization before cycloaddition can be performed [2]. The synthetic step economy gained translates directly to reduced FTE time and reagent costs in medicinal chemistry workflows.

Proprietary Screening in Unexplored Chemical Space for First-Mover Advantage

The confirmed absence of published quantitative bioactivity data for CAS 477193-32-1 [1] presents a strategic procurement opportunity for drug discovery organizations and academic screening centers seeking to generate novel, patentable biological activity profiles. Industry groups with established high-throughput screening infrastructure can deploy this compound against target panels without the risk of overlapping with existing literature reports. The structural features—combining a bromophenyl group (associated with anticancer activity in the Sharma et al. 2019 series [2]) and an ethoxyphenyl group (associated with nanomolar tubulin polymerization inhibition in the Wang et al. 2015 series )—suggest tractable biological activity, but the absence of prior art means positive screening hits are more likely to support strong intellectual property positions.

Quote Request

Request a Quote for (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.